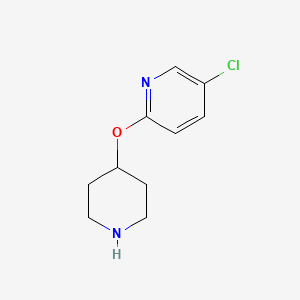

5-Chloro-2-(piperidin-4-yloxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-piperidin-4-yloxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZYBOJPLHNYJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460500 |

Source

|

| Record name | 5-Chloro-2-(piperidin-4-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260441-44-9 |

Source

|

| Record name | 5-Chloro-2-(piperidin-4-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(piperidin-4-yloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 5-Chloro-2-(piperidin-4-yloxy)pyridine (CAS: 260441-44-9)

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. This compound is a quintessential example of such a scaffold. Its elegant fusion of a reactive chloropyridine ring with a versatile piperidine moiety via a stable ether linkage provides a powerful platform for generating novel therapeutic agents. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, moving beyond simple data recitation to explain the causality behind its synthesis, purification, and strategic application in pharmaceutical R&D. We will explore the practical considerations that make this intermediate a valuable asset in the quest for new medicines.

Core Physicochemical & Structural Characteristics

A foundational understanding of a molecule begins with its intrinsic properties. This compound is a heterocyclic compound whose structure is primed for synthetic elaboration. The key features include an electron-deficient pyridine ring activated by a chloro substituent, making the C2 position susceptible to nucleophilic attack, and a secondary amine within the piperidine ring that serves as a handle for a multitude of chemical transformations.[1]

| Property | Value | Source |

| CAS Number | 260441-44-9 | [2] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1][2] |

| Molecular Weight | 212.68 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| SMILES | C1CNCCC1OC2=NC=C(C=C2)Cl | [2] |

| Appearance | Typically an off-white to pale yellow solid | N/A |

| Solubility | Soluble in organic solvents like DCM, MeOH, DMSO | N/A |

Synthesis Strategy: A Self-Validating Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the inherent reactivity of 2-halopyridines. The electron-withdrawing nature of the ring nitrogen atom activates the C2 position for substitution. For process efficiency and to avoid undesired side reactions on the piperidine nitrogen, a protecting group strategy is paramount.

Representative Synthesis Workflow

The following workflow outlines a robust and logical pathway from common starting materials to the final, unprotected intermediate. The choice of a Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under the basic conditions of the coupling reaction but can be removed under acidic conditions with minimal side-product formation.

Sources

An In-depth Technical Guide to 5-Chloro-2-(piperidin-4-yloxy)pyridine: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 5-Chloro-2-(piperidin-4-yloxy)pyridine has emerged as a significant intermediate, valued for its unique structural features that offer synthetic handles for diversification and lead optimization. This technical guide provides an in-depth analysis of the core attributes of this compound, including its chemical properties, a representative synthetic protocol, and its critical role in the synthesis of advanced drug candidates. The narrative is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application of this compound.

Core Molecular Attributes and Physicochemical Properties

This compound is a bifunctional molecule featuring a chloro-substituted pyridine ring linked via an ether bond to a piperidine moiety.[1] This arrangement provides two key points for chemical modification: the pyridine ring is susceptible to nucleophilic aromatic substitution, and the secondary amine of the piperidine ring is readily derivatized.[1]

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | PubChem CID 11264329[2] |

| Molecular Weight | 212.67 g/mol | PubChem CID 11264329[2] |

| Exact Mass | 212.0716407 Da | PubChem CID 11264329[2] |

| CAS Number | 260441-44-9 | ECHEMI[3] |

Computed Physicochemical Properties

The following table summarizes key computed properties that predict the compound's behavior in various chemical and biological systems. These values are computationally derived and provide a valuable starting point for experimental design.

| Property | Value | Source |

| XLogP3 | 1.9 | PubChem CID 11264329[2] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 11264329[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 11264329[2] |

| Rotatable Bond Count | 2 | PubChem CID 11264329[2] |

| Topological Polar Surface Area | 34.2 Ų | PubChem CID 11264329[2] |

Synthesis and Purification: A Representative Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol is a representative example based on established chemical principles for the formation of aryl ethers.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,5-dichloropyridine and 4-hydroxypiperidine.

Materials:

-

2,5-dichloropyridine

-

4-hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Alkoxide: To a solution of 4-hydroxypiperidine (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

-

Nucleophilic Substitution: Add a solution of 2,5-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

The use of a strong base like sodium hydride is essential to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a potent nucleophile.

-

DMF is an ideal polar aprotic solvent for this SₙAr reaction as it effectively solvates the sodium cation without deactivating the nucleophile.

-

Heating the reaction facilitates the displacement of the chloride at the 2-position of the pyridine ring, which is activated towards nucleophilic attack.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Case Study with GPR119 Agonists

A significant application of this compound is its use as a scaffold in the development of G-protein-coupled receptor 119 (GPR119) agonists.[1] GPR119 is a promising target for the treatment of type 2 diabetes due to its dual mechanism of stimulating glucose-dependent insulin release and promoting the secretion of the incretin glucagon-like peptide-1 (GLP-1).[4][5]

Synthesis of a GPR119 Agonist Precursor

The piperidine nitrogen of this compound serves as a nucleophile for further functionalization. For instance, in the synthesis of the clinical candidate BMS-903452, a related piperidinyloxy-pyridine core is coupled with another heterocyclic system.[4] The following is a representative synthetic step illustrating the utility of the title compound's core structure.

Protocol: N-Arylation of the Piperidine Moiety

-

Reactant Preparation: Dissolve this compound (1.0 equivalent) and 5-chloro-2-iodopyrimidine (1.1 equivalents) in dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.

-

Reaction: Stir the reaction at an elevated temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Isolation: After cooling, the product can be isolated using standard aqueous workup and purification by chromatography.

Caption: N-Arylation of this compound.

Mechanism of Action of GPR119 Agonists

The derivatives synthesized from this compound that act as GPR119 agonists exert their therapeutic effect through a dual pathway that enhances glucose homeostasis.

Caption: Dual mechanism of action of GPR119 agonists.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound stands out as a valuable and versatile building block in the field of medicinal chemistry. Its dual reactivity allows for the systematic and efficient exploration of chemical space, which is a cornerstone of modern drug discovery programs. The successful application of its structural motif in the development of potent GPR119 agonists for the treatment of type 2 diabetes exemplifies its importance. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its utility for researchers and scientists dedicated to advancing therapeutic innovation.

References

-

Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Synthesis and transformations of 5-chloro-2,2'-dipyrrins and their boron complexes, 8-chloro-BODIPYs. PubMed. [Link]

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. [Link]

-

This compound. PubChem. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ResearchGate. [Link]

-

Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Publications. [Link]

-

Synthesis and herbicidal activity of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring. ResearchGate. [Link]

-

Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. PubMed. [Link]

-

Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. [https://www.researchgate.net/publication/349480927_Discovery_of_5-2-5-Chloro-2-5-ethoxyquinoline-8-sulfonamidophenyl]ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology]([Link])

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed. [Link]

-

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. pubs.acs.org. [Link]

-

5-Chloro-2-hydrazinylpyridine. PubChem. [Link]

Sources

- 1. This compound|CAS 260441-44-9|RUO [benchchem.com]

- 2. This compound | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(piperidin-4-yloxy)pyridine in Organic Solvents

Introduction: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

5-Chloro-2-(piperidin-4-yloxy)pyridine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile intermediate in the synthesis of a range of therapeutic agents.[1] Its molecular architecture, which marries a chloro-substituted pyridine ring with a piperidine moiety via an ether linkage, provides a scaffold ripe for derivatization in drug discovery programs targeting metabolic diseases, inflammation, and central nervous system disorders.[1] The successful progression of this molecule through synthetic pathways and its ultimate formulation into viable drug candidates are critically dependent on a thorough understanding of its physicochemical properties, chief among them being its solubility in various organic solvents.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, this document delves into the molecular determinants of its solubility, offering a predictive framework grounded in its structural attributes. Furthermore, it equips researchers with robust, step-by-step protocols for the empirical determination of its solubility, ensuring that experimental design is both efficient and accurate. This resource is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this key intermediate's behavior in solution.

Physicochemical Properties: The Molecular Blueprint for Solubility

To understand the solubility of this compound, we must first examine its fundamental physicochemical properties. These parameters provide the basis for predicting its interactions with various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | PubChem[2] |

| Molecular Weight | 212.67 g/mol | PubChem[2] |

| Predicted XlogP | 1.9 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 34.2 Ų | PubChem[2] |

The predicted XlogP of 1.9 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water. The presence of two nitrogen atoms and an oxygen atom in the structure, contributing to a TPSA of 34.2 Ų, allows for hydrogen bonding, which will influence its solubility in protic solvents.

Predicted Solubility Profile in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The high polarity and hydrogen bond accepting capability of DMSO are well-suited to dissolve the polar functionalities of the target molecule. DMSO is a common solvent for a wide range of organic compounds.[4] |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a potent polar aprotic solvent capable of solvating a wide array of compounds. Its use in reactions with related chloro-pyridine derivatives suggests good solubility.[3] |

| Methanol / Ethanol | Polar Protic | Soluble | The alcohol's ability to act as both a hydrogen bond donor and acceptor will facilitate the dissolution of the molecule, which contains hydrogen bond acceptors (N, O) and a donor (N-H on the piperidine ring). |

| Dichloromethane (DCM) | Halogenated | Soluble | DCM's moderate polarity and ability to engage in dipole-dipole interactions make it a likely good solvent for this compound. It is a common solvent for a variety of organic reactions and purifications. |

| Ethyl Acetate (EtOAc) | Ester | Moderately Soluble | As a moderately polar solvent, ethyl acetate should be capable of dissolving the compound, although likely to a lesser extent than more polar solvents like alcohols or aprotic solvents like DMSO. |

| Acetone | Ketone | Soluble | Acetone's polarity is sufficient to interact favorably with the polar groups of the molecule. |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | The non-polar nature of toluene makes it a less effective solvent for a molecule with significant polarity and hydrogen bonding potential. |

| Heptane / Hexane | Aliphatic Hydrocarbon | Insoluble | These non-polar solvents are unlikely to effectively solvate the polar functional groups of this compound. |

Theoretical Framework: Deconstructing the Factors Governing Solubility

The predicted solubility profile above is a direct consequence of the interplay between the solute's structure and the solvent's properties. The principle of "like dissolves like" serves as a foundational guide.

The structure of this compound presents several key features that dictate its solubility:

-

The Pyridine Ring: The electronegative nitrogen atom in the pyridine ring makes the molecule polar. Pyridine itself is miscible with a vast range of organic solvents.[5][6]

-

The Piperidine Moiety: The saturated piperidine ring also contains a basic nitrogen atom capable of hydrogen bonding. Piperidine is highly soluble in many organic solvents.[7]

-

The Chloro Substituent: The chlorine atom adds to the molecule's polarity and molecular weight.

-

The Ether Linkage: The ether oxygen is a hydrogen bond acceptor, further contributing to the molecule's ability to interact with polar solvents.

The interplay of these features results in a molecule with a balanced polarity, making it amenable to dissolution in a variety of polar aprotic and polar protic solvents. Solvents that can effectively engage in hydrogen bonding and dipole-dipole interactions with the solute will be the most effective.

Experimental Protocol for Solubility Determination: An Empirical Approach

To move from prediction to precise quantification, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent. This method is based on the well-established saturation shake-flask technique, which is considered a gold standard for equilibrium solubility measurements.[8]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument (e.g., NMR)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and vortex for 1-2 minutes to facilitate the initial dispersion of the solid.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution has reached a state of thermodynamic equilibrium. The agitation should be continuous but not overly vigorous to avoid the formation of fine particles that can be difficult to filter.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe, being cautious not to disturb the solid at the bottom of the vial.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Dilute a known aliquot of the saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a calibrated HPLC method or another suitable quantitative technique to determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL or mol/L, based on the concentration determined in the previous step.

-

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the conceptual underpinnings of solubility, the following diagrams are provided.

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By integrating physicochemical data with established solubility principles, a predictive framework has been established to guide solvent selection. The provided experimental protocol offers a clear and reliable method for obtaining precise quantitative solubility data, which is indispensable for process development, formulation, and quality control in the pharmaceutical industry. A thorough understanding and empirical validation of solubility are paramount to harnessing the full potential of this valuable chemical intermediate in the advancement of new medicines.

References

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024). Journal of Scientific Research, 16(3), 1017-1024. [Link]

-

Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

Sources

- 1. This compound|CAS 260441-44-9|RUO [benchchem.com]

- 2. This compound | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. Pyridine [chemeurope.com]

- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spectroscopic Signature of a Key Pharmaceutical Building Block: A Technical Guide to 5-Chloro-2-(piperidin-4-yloxy)pyridine

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, the precise characterization of molecular intermediates is paramount to ensuring the synthesis of safe and effective therapeutics. This technical guide provides an in-depth analysis of the spectral data for 5-Chloro-2-(piperidin-4-yloxy)pyridine, a crucial building block in the synthesis of innovative drug candidates, including metalloproteinase inhibitors and G-protein-coupled receptor 119 (GPR119) agonists.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this versatile compound.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the chemical formula C₁₀H₁₃ClN₂O and a molecular weight of 212.67 g/mol , has emerged as a valuable scaffold in medicinal chemistry.[2] Its structure, featuring a chloro-substituted pyridine ring linked to a piperidine moiety via an ether bond, provides medicinal chemists with a versatile platform for structural modification. This adaptability is crucial in the design and synthesis of targeted therapies for a range of diseases.

The chloro-substituent on the pyridine ring offers a reactive site for nucleophilic aromatic substitution, while the secondary amine of the piperidine ring is readily derivatized, allowing for the exploration of a wide chemical space. A notable application of this compound is as a key intermediate in the synthesis of complex molecules such as BMS-903452, a clinical candidate for the treatment of type 2 diabetes.[3] The precise and thorough characterization of this intermediate is therefore a critical step in the drug development pipeline, ensuring the identity, purity, and stability of the subsequent active pharmaceutical ingredient (API).

This guide will delve into the core spectroscopic techniques used to elucidate the structure and confirm the identity of this compound, providing a foundational understanding for its application in pharmaceutical research and development.

Molecular Structure and Elucidation Workflow

The structural confirmation of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

Data Interpretation:

The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridine ring and the piperidine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift |

| ~8.0 | d | 1H | H-6 (Pyridine) | Deshielded due to the electronegativity of the adjacent nitrogen and the electron-withdrawing effect of the chlorine atom. |

| ~7.5 | dd | 1H | H-4 (Pyridine) | Influenced by the adjacent chlorine atom and coupling to H-3 and H-6. |

| ~6.7 | d | 1H | H-3 (Pyridine) | Shielded relative to other pyridine protons due to the electron-donating effect of the ether oxygen. |

| ~5.2 | m | 1H | H-4' (Piperidine) | Deshielded due to the direct attachment to the electronegative oxygen atom. |

| ~3.2 | m | 2H | H-2', H-6' (axial, Piperidine) | Protons on the carbons adjacent to the nitrogen atom. |

| ~2.8 | m | 2H | H-2', H-6' (equatorial, Piperidine) | Protons on the carbons adjacent to the nitrogen atom. |

| ~2.0 | m | 2H | H-3', H-5' (axial, Piperidine) | Methylene protons on the piperidine ring. |

| ~1.8 | m | 2H | H-3', H-5' (equatorial, Piperidine) | Methylene protons on the piperidine ring. |

| ~1.7 | br s | 1H | NH (Piperidine) | Broad signal due to quadrupolar relaxation and potential exchange with trace water. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically recorded using the same sample prepared for ¹H NMR analysis. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Chemical Shift |

| ~163 | C-2 (Pyridine) | Directly attached to the electronegative oxygen and nitrogen atoms. |

| ~145 | C-6 (Pyridine) | Influenced by the adjacent nitrogen and chlorine atoms. |

| ~138 | C-4 (Pyridine) | Deshielded due to the electron-withdrawing effect of the chlorine atom. |

| ~120 | C-5 (Pyridine) | Carbon bearing the chlorine atom. |

| ~112 | C-3 (Pyridine) | Shielded due to the electron-donating effect of the ether oxygen. |

| ~72 | C-4' (Piperidine) | Carbon directly attached to the ether oxygen. |

| ~44 | C-2', C-6' (Piperidine) | Carbons adjacent to the nitrogen atom. |

| ~30 | C-3', C-5' (Piperidine) | Methylene carbons in the piperidine ring. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

Experimental Protocol:

A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

Data Interpretation:

The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Interpretation |

| 213.0790 | [M+H]⁺ (³⁵Cl) | Protonated molecular ion containing the ³⁵Cl isotope. This is the base peak. |

| 215.0761 | [M+H]⁺ (³⁷Cl) | Protonated molecular ion containing the ³⁷Cl isotope. The relative intensity of this peak will be approximately one-third of the [M+H]⁺ (³⁵Cl) peak, which is characteristic of a molecule containing one chlorine atom. |

Fragmentation Analysis:

Under higher energy conditions (tandem MS or MS/MS), the molecular ion will fragment in a predictable manner. The fragmentation pattern provides valuable structural information.

Caption: Predicted major fragmentation pathways for this compound in MS/MS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol:

An IR spectrum can be obtained from a solid sample (using a KBr pellet or as a thin film) or from a solution. The spectrum is a plot of the amount of transmitted light versus the wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| 3300-3400 | N-H Stretch | Secondary Amine (Piperidine) | Indicates the presence of the piperidine ring. This peak is often broad. |

| 3000-3100 | C-H Stretch | Aromatic (Pyridine) | Confirms the presence of the pyridine ring. |

| 2850-2960 | C-H Stretch | Aliphatic (Piperidine) | Indicates the saturated piperidine ring. |

| 1600-1650 | C=N Stretch | Pyridine Ring | Characteristic stretching vibration of the pyridine ring. |

| 1450-1550 | C=C Stretch | Aromatic Ring | Confirms the aromatic nature of the pyridine ring. |

| 1200-1300 | C-O Stretch | Aryl-Alkyl Ether | Strong absorption indicating the ether linkage between the pyridine and piperidine rings. |

| 1000-1100 | C-N Stretch | Aliphatic Amine (Piperidine) | Confirms the piperidine structure. |

| 700-850 | C-Cl Stretch | Aryl Halide | Indicates the presence of the chlorine substituent on the pyridine ring. |

Conclusion

The comprehensive spectral analysis of this compound, integrating data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, provides an unambiguous confirmation of its molecular structure. This detailed characterization is a cornerstone of synthetic chemistry and drug development, ensuring the quality and identity of this critical pharmaceutical intermediate. The data and interpretations presented in this guide serve as a valuable resource for scientists working with this compound, facilitating its effective use in the synthesis of next-generation therapeutics.

References

-

Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

The Unseen Architect: An In-depth Technical Guide to the Core Mechanism of Action of 5-Chloro-2-(piperidin-4-yloxy)pyridine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Core Scaffold

In the intricate world of medicinal chemistry, the journey to a novel therapeutic often begins not with the final, complex molecule, but with a foundational scaffold—a structural cornerstone upon which activity and specificity are built. 5-Chloro-2-(piperidin-4-yloxy)pyridine is one such pivotal entity. While not a therapeutic agent in its own right, its true significance lies in its role as a versatile chemical intermediate, a privileged structure that imparts favorable properties to and serves as a launching point for the synthesis of highly targeted and potent drug candidates.[1] This guide delves into the mechanistic contributions of this scaffold, exploring how its inherent chemical functionalities are leveraged to create sophisticated molecules with profound biological effects. We will dissect its role in the development of G-protein-coupled receptor 119 (GPR119) agonists for metabolic diseases and its utility as a building block for metalloproteinase inhibitors.

Case Study 1: Engineering a Dual-Action Antidiabetic Agent through GPR119 Agonism

The management of type 2 diabetes mellitus (T2DM) remains a significant clinical challenge, necessitating the development of novel therapeutic strategies with unique mechanisms of action.[2] One of the most promising targets to emerge in this landscape is G-protein-coupled receptor 119 (GPR119), a receptor predominantly expressed on pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[2][3] The activation of GPR119 presents a powerful dual mechanism for glycemic control:

-

Direct stimulation of glucose-dependent insulin release from pancreatic β-cells.

-

Promotion of incretin (GLP-1) secretion from the gastrointestinal tract, which in turn enhances insulin secretion, suppresses glucagon release, and slows gastric emptying.[2][3]

The this compound scaffold has been instrumental in the discovery of potent GPR119 agonists, most notably in the development of the clinical candidate BMS-903452.[2][3]

The Structural Contribution of the Scaffold

The this compound core provides a rigid and chemically versatile foundation. Its key features are:

-

A Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with the receptor binding pocket. The chloro-substituent offers a site for potential metabolic stability and can influence the electronic properties of the ring system.

-

A Piperidine Ring: The secondary amine of the piperidine ring is a critical handle for further chemical modification.[1] It allows for the attachment of various functional groups that can modulate the compound's potency, selectivity, and pharmacokinetic properties.

-

An Ether Linkage: The ether bond connecting the two ring systems provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the GPR119 binding site.

Signaling Pathway of GPR119 Agonists

The binding of a GPR119 agonist, built upon the this compound scaffold, to the receptor initiates a cascade of intracellular events. This signaling pathway is primarily mediated by the G protein Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP is the key second messenger that triggers the downstream effects of insulin and GLP-1 release.

Caption: GPR119 agonist signaling pathway.

Experimental Protocol: In Vitro GPR119 Functional Assay (cAMP Accumulation)

To determine the potency of a novel compound synthesized from the this compound scaffold as a GPR119 agonist, a cell-based functional assay measuring the accumulation of cAMP is a standard method.

Objective: To quantify the EC50 (half-maximal effective concentration) of a test compound at the human GPR119 receptor.

Methodology:

-

Cell Culture: Maintain a stable cell line (e.g., HEK293) recombinantly expressing the human GPR119 receptor in appropriate culture medium.

-

Cell Plating: Seed the cells into 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Assay Incubation: Remove the culture medium from the cells and add the diluted test compound. Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Caption: Workflow for a cAMP accumulation assay.

Case Study 2: A Foundation for Metalloproteinase Inhibitors

Beyond metabolic diseases, the this compound scaffold has been identified in patent literature as a valuable building block for the synthesis of metalloproteinase inhibitors.[1] Metalloproteinases, such as matrix metalloproteinases (MMPs) and ADAMs (A Disintegrin and Metalloproteinase), are a family of enzymes involved in the degradation of the extracellular matrix. Their dysregulation is implicated in a variety of pathological conditions, including:

-

Respiratory diseases: Asthma, chronic obstructive pulmonary disease (COPD)

-

Inflammatory disorders: Rheumatoid arthritis

-

Skeletal disorders

In this context, the piperidine nitrogen of the scaffold is typically functionalized to introduce a metal-chelating group (e.g., a hydroxamate or a carboxylate) that can bind to the active site of the metalloproteinase, thereby inhibiting its enzymatic activity. The pyridine ring and other substituents can be modified to enhance binding affinity and selectivity for the target enzyme.

Conclusion

This compound is a testament to the power of scaffold-based drug design. While it may not possess intrinsic biological activity, its true mechanism of action is one of enablement. By providing a chemically tractable and structurally sound foundation, it allows medicinal chemists to construct highly specialized molecules that can potently and selectively modulate the activity of key biological targets. Its demonstrated success in the development of GPR119 agonists and its potential in the field of metalloproteinase inhibition underscore its importance as a privileged scaffold in the ongoing quest for novel and effective therapeutics. The insights gained from studying the application of this core structure provide a valuable blueprint for the future design and synthesis of next-generation medicines.

References

-

Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]

-

Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]

Sources

- 1. This compound|CAS 260441-44-9|RUO [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of the 5-Chloro-2-(piperidin-4-yloxy)pyridine Scaffold: A Technical Guide

Introduction

The 5-chloro-2-(piperidin-4-yloxy)pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a halogenated pyridine ring and a reactive piperidine moiety, provide a versatile platform for the synthesis of diverse derivatives with a wide range of biological activities. This technical guide offers an in-depth exploration of the biological significance of this scaffold, with a primary focus on its role in the development of G-protein coupled receptor 119 (GPR119) agonists for metabolic disorders and its potential as a backbone for metalloproteinase (MMP) inhibitors. We will delve into the mechanism of action, key structure-activity relationships, and detailed experimental protocols for the synthesis and biological evaluation of compounds derived from this promising chemical entity.

Physicochemical Properties of the Core Scaffold

The foundational molecule, this compound, possesses the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| CAS Number | 260441-44-9 | [1] |

| IUPAC Name | This compound | [1] |

This scaffold serves as a crucial synthetic intermediate in the generation of more complex, biologically active molecules.[2][3]

I. GPR119 Agonism: A New Frontier in Type 2 Diabetes Treatment

The most extensively documented biological application of this compound derivatives is in the development of GPR119 agonists for the treatment of type 2 diabetes mellitus.[4][5][6]

Mechanism of Action: The Dual Incretin and Pancreatic Effect

GPR119 is a Gαs-coupled receptor predominantly expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[4][7][8] Its activation triggers a signaling cascade that results in the elevation of intracellular cyclic AMP (cAMP). This increase in cAMP has a dual-pronged therapeutic effect on glucose homeostasis:

-

Direct Pancreatic β-Cell Stimulation: In the pancreas, elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS).[3][4]

-

Incretin Hormone Release: In the gut, GPR119 activation stimulates the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][9] These incretins, in turn, act on pancreatic β-cells to further enhance insulin secretion in a glucose-dependent manner.[4]

This dual mechanism of action makes GPR119 an attractive target for developing antidiabetic agents with a potentially lower risk of hypoglycemia compared to other secretagogues.[5]

Key Derivatives and Structure-Activity Relationship (SAR)

A prominent example of a potent GPR119 agonist derived from the this compound scaffold is BMS-903452 (Compound 42 in the original publication) .[7][8]

Structure of BMS-903452: 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one

The development of BMS-903452 and related analogs has provided valuable insights into the SAR of this chemical series. Modifications at both the piperidine nitrogen and the pyridine ring are crucial for optimizing potency and pharmacokinetic properties.[2]

| Derivative Modification | Impact on Activity |

| Piperidine N-substitution | Introduction of a 5-chloropyrimidin-2-yl group significantly enhances potency.[8] |

| Pyridine Core | The pyridin-2(1H)-one core is a key feature of this class of GPR119 agonists.[7] |

| Aryl Substitution on Pyridone Nitrogen | A 2-fluoro-4-(methylsulfonyl)phenyl group contributes to high affinity and favorable in vivo efficacy.[7][8] |

Experimental Protocols for Biological Evaluation

A general synthetic route to the core scaffold can be adapted from standard procedures in pyridine and piperidine chemistry.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Coupling: Allow the mixture to stir at room temperature for 30 minutes, then add a solution of 2,5-dichloropyridine in DMF. Heat the reaction mixture to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude N-Boc protected intermediate by column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).

-

Final Isolation: Concentrate the reaction mixture under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free base, this compound.

This assay quantifies the ability of a compound to stimulate cAMP production in cells expressing GPR119.

Protocol:

-

Cell Culture: Maintain HEK293 cells stably expressing human GPR119 in a suitable culture medium.

-

Cell Seeding: Seed the cells into 384-well plates at an optimized density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

-

Incubation: Add the diluted compounds to the cells and incubate for 30 minutes at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent cAMP degradation.

-

Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

This assay measures the ability of a compound to induce GLP-1 release from enteroendocrine cells.

Protocol:

-

Cell Culture: Culture murine STC-1 or GLUTag cells in a suitable medium in 24- or 48-well plates until they reach confluence.[5]

-

Pre-incubation: Wash the cells with a basal buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate for 1-2 hours.

-

Stimulation: Replace the pre-incubation buffer with fresh buffer containing various concentrations of the test compound and incubate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant, and to prevent GLP-1 degradation, add a DPP-4 inhibitor.

-

Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.[10]

-

Data Analysis: Normalize the GLP-1 concentration to the total protein content in each well and determine the dose-response relationship.

The oGTT is a standard preclinical model to assess the in vivo efficacy of antidiabetic agents.[9][11]

Protocol:

-

Animal Acclimatization and Fasting: Acclimatize male C57BL/6J mice for at least one week. Fast the mice for 6-16 hours prior to the test, with free access to water.[9][11]

-

Baseline Measurement: Take a baseline blood sample (time 0) from the tail vein to measure blood glucose levels using a glucometer.

-

Compound Administration: Administer the test compound orally (p.o.) via gavage at the desired dose.

-

Glucose Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (typically 2 g/kg) orally.[9]

-

Blood Glucose Monitoring: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.[9][11]

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A significant reduction in the glucose AUC compared to the vehicle control indicates efficacy.

II. Metalloproteinase Inhibition: An Emerging Application

Patent literature suggests that the this compound scaffold is also a valuable building block for the synthesis of metalloproteinase (MMP) inhibitors.[2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[12] Their dysregulation is implicated in various pathologies, including cancer, arthritis, and cardiovascular diseases.[12][13]

Mechanism of Inhibition

While specific derivatives of the core scaffold targeting MMPs are not extensively detailed in peer-reviewed literature, the general mechanism of MMP inhibitors involves binding to the catalytic zinc ion in the active site of the enzyme, thereby blocking its proteolytic activity.[12] The design of selective MMP inhibitors is an active area of research to minimize off-target effects.[14]

Experimental Protocols for Evaluation

A common method to assess the inhibitory potential of compounds against specific MMPs is using a fluorogenic substrate.

Protocol:

-

Enzyme and Substrate Preparation: Reconstitute the recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-13) and a specific fluorogenic substrate in an appropriate assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Reaction Initiation: In a 96-well plate, add the MMP enzyme, the test compound, and pre-incubate for a defined period. Initiate the reaction by adding the fluorogenic substrate.

-

Fluorescence Monitoring: Measure the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the MMP releases a fluorophore, resulting in an increase in fluorescence intensity.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for the development of novel therapeutics. Its successful application in the discovery of potent GPR119 agonists, such as BMS-903452, for the treatment of type 2 diabetes underscores its significance in medicinal chemistry. The detailed experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate new derivatives based on this core structure. Furthermore, the emerging potential of this scaffold in the design of MMP inhibitors opens up new avenues for its application in oncology and inflammatory diseases. As our understanding of the biological targets and structure-activity relationships continues to evolve, the this compound core is poised to remain a cornerstone in the quest for innovative medicines.

References

- Semple, G. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. Current Opinion in Drug Discovery & Development, 11(4), 519-32.

- Jones, R. M., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(9), 965–970.

- Kang, S. U., et al. (2015). In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Journal of Diabetes Research, 2015, 296531.

- Flock, G. B., et al. (2015). Gastrointestinal hormonal responses on GPR119 activation in lean and diseased rodent models of type 2 diabetes. Molecular Metabolism, 4(10), 717-727.

- Patel, M., & D'Souza, B. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates.

- Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508.

- Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Fields, G. B. (1999). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Current Protocols in Protein Science, 21(1), 21.11.1-21.11.17.

-

ResearchGate. (n.d.). Structures of selected GPR119 agonists under clinical development. Retrieved from [Link]

- Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion.

- Lin, D. C., et al. (2015). Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. SLAS Discovery, 20(5), 656-666.

- Dufour, A., & Overall, C. M. (2013). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. Pharmaceuticals (Basel, Switzerland), 6(2), 135–174.

- Wojtowicz-Praga, S., et al. (1997). MMP inhibitors: experimental and clinical studies.

- Jackson, P. F., et al. (2017). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. SLAS Discovery, 22(6), 659–670.

- Pemawat, G., et al. (2023). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Mini-Reviews in Organic Chemistry, 20(3), 346-369.

- Broekema, M., et al. (2013). Pyrimidinylpiperdinyloxypyridone analogues as GPR119 modulators. ACS Medicinal Chemistry Letters, 5(1), 89–93.

- Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 255-260.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Siddiqui, N., et al. (2011). Newer biologically active pyridines: A potential review. Research Journal of Pharmacy and Technology, 4(12), 1918-1924.

-

Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound|CAS 260441-44-9|RUO [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 10. fn-test.com [fn-test.com]

- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 12. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Putative targets of 5-Chloro-2-(piperidin-4-yloxy)pyridine

An In-Depth Technical Guide to the Putative Targets of 5-Chloro-2-(piperidin-4-yloxy)pyridine

Abstract

This compound is a heterocyclic chemical intermediate whose true value in medicinal chemistry is realized not through its own direct biological activity, but as a foundational scaffold for the synthesis of potent and selective modulators of critical therapeutic targets. This technical guide provides an in-depth analysis of the putative molecular targets for which this scaffold has been successfully employed, offering researchers, scientists, and drug development professionals a comprehensive overview of the underlying biology, experimental validation workflows, and broader pharmacological context. The primary focus is on G-protein-coupled receptor 119 (GPR119), a key target in metabolic diseases, for which a clinical candidate was developed using this core structure. Secondary and related applications, including the development of metalloproteinase (MMP) inhibitors and the general utility of its constituent motifs in targeting other protein classes, are also explored. This guide is structured to provide not just protocols, but the causal logic behind experimental design, ensuring a self-validating and authoritative narrative.

Part 1: GPR119 - A Primary Putative Target for Type 2 Diabetes

The most significant and clinically advanced application of the this compound scaffold is in the development of agonists for G-protein-coupled receptor 119 (GPR119). This receptor has emerged as a highly promising target for the treatment of type 2 diabetes mellitus (T2DM) due to its unique dual-action mechanism.[1][2]

The Scientific Rationale: Why Target GPR119?

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation by an agonist offers a powerful two-pronged approach to glycemic control:

-

Direct Pancreatic Action : In pancreatic β-cells, GPR119 activation stimulates glucose-dependent insulin secretion. This glucose dependency is a critical safety feature, as it minimizes the risk of hypoglycemia that can occur with other insulin secretagogues.

-

Indirect Incretin Effect : In the gastrointestinal tract, GPR119 agonism promotes the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[1] GLP-1 further enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, all of which contribute to lowering blood glucose levels.[3]

This dual mechanism makes GPR119 agonists an attractive therapeutic strategy. The clinical candidate BMS-903452 is a potent and selective GPR119 agonist that was developed from a pyridone class of compounds, showcasing the utility of the core piperidinyloxy-pyridine structure.[1][2]

Target Validation Workflow: A Self-Validating Experimental Cascade

Identifying and characterizing a GPR119 agonist requires a multi-step process where functional and binding assays provide complementary evidence to build a conclusive profile. The causality is key: a functional response (cAMP increase) should be directly linked to the compound binding to the receptor.

GPR119 Signaling Pathway

GPR119 activation leads to the coupling of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that mediates the downstream effects on insulin and GLP-1 secretion.[3]

Quantitative Data

The potency of compounds derived from the this compound scaffold is typically quantified by their EC50 value in functional assays.

| Compound | Target | Assay Type | Potency (EC50) | Source |

| BMS-903452 | GPR119 | cAMP Accumulation | 14 nM | [4] |

Experimental Protocols

This protocol is designed to measure the increase in intracellular cAMP following receptor activation by an agonist.

Rationale: Since GPR119 couples to Gαs, a direct and quantifiable consequence of agonist binding is the production of cAMP. This assay provides a robust measure of the functional potency (EC50) of a test compound.

Methodology:

-

Cell Culture: Use a cell line stably expressing human GPR119, such as HEK293 or U2OS cells.[5] Culture cells to near confluence in 384-well plates.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., BMS-903452) in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: Remove culture medium from cells and add the prepared compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the agonist that gives 50% of the maximal response.[6]

This protocol determines the binding affinity (Ki) of a non-radiolabeled test compound by measuring its ability to compete with a known radioligand for binding to the receptor.

Rationale: A functional response does not definitively prove that a compound acts directly at the receptor of interest. A binding assay provides this crucial evidence. By showing that the test compound displaces a known GPR119 radioligand, we can confirm direct interaction and quantify its binding affinity.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing a high density of GPR119. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an assay binding buffer.[7]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a known GPR119 radioligand (e.g., a tritiated or iodinated agonist), and varying concentrations of the unlabeled test compound.[7]

-

Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[7]

-

Separation: Rapidly separate the bound radioligand from the unbound by vacuum filtration through a glass fiber filter. The membranes and the bound radioligand are trapped on the filter, while the unbound passes through.[7]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration at which the compound displaces 50% of the radioligand is the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Part 2: Metalloproteinases - A Secondary Putative Target Class

Patent literature indicates that the this compound scaffold serves as a valuable building block for the synthesis of metalloproteinase (MMP) inhibitors.

The Scientific Rationale: Why Target MMPs?

MMPs are a family of zinc-dependent endopeptidases that are crucial for remodeling the extracellular matrix (ECM).[8] While essential for normal physiological processes like wound healing, their overexpression or dysregulation is implicated in numerous pathologies, including:

-

Inflammatory Disorders: In conditions like rheumatoid arthritis, MMPs degrade cartilage and bone.

-

Cancer: MMPs facilitate tumor invasion, metastasis, and angiogenesis by breaking down the ECM and basement membranes.[8]

Therefore, inhibitors of specific MMPs are sought after as therapeutic agents for these conditions.

Target Validation Workflow: Screening for MMP Inhibition

The standard approach to identify MMP inhibitors involves a direct enzymatic assay.

Experimental Protocol: Generic MMP Activity Assay (FRET-based)

Rationale: This assay provides a direct measure of an enzyme's catalytic activity. It relies on a fluorogenic substrate that is cleaved by active MMPs. A test compound that inhibits the MMP will prevent substrate cleavage, resulting in a reduced fluorescent signal. This method is highly sensitive and suitable for high-throughput screening.

Methodology:

-

Reagent Preparation:

-

MMP Enzyme: Use a purified, recombinant human MMP (e.g., MMP-9).

-

Fluorogenic Substrate: Use a FRET peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor.

-

Assay Buffer: Prepare a buffer compatible with MMP activity (e.g., Tris-HCl with CaCl₂, ZnCl₂).[9]

-

Test Compound: Prepare serial dilutions of the inhibitor candidate.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the test compound dilutions, and the MMP enzyme. Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., Ex/Em = 490/525 nm). The rate of fluorescence increase is proportional to MMP activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Fit the data to determine the IC50 value, the concentration of inhibitor required to reduce MMP activity by 50%.

-

Part 3: Broader Pharmacological Context and Other Potential Targets

The chemical motifs within this compound—namely the substituted pyridine and the piperidine ring—are privileged structures in medicinal chemistry, appearing in ligands for a wide range of targets.

Histone Deacetylases (HDACs)

The 5-chloropyrimidine fragment (a close isostere of 5-chloropyridine) is used as a "cap group" in the design of potent Histone Deacetylase (HDAC) inhibitors.[10] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[11] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[11] HDAC inhibitors reverse this, leading to cell cycle arrest and apoptosis in cancer cells, making them a validated class of anti-cancer drugs.[10][12] The chloro-substituted aromatic ring of the scaffold can engage in hydrophobic interactions within the cap region of the HDAC active site.[10]

Sigma Receptors (σR)

The piperidine moiety is a classic pharmacophore for ligands targeting sigma receptors (σ₁R and σ₂R).[13][14] These receptors are implicated in a variety of central nervous system disorders, including neuropathic pain and neurodegenerative diseases.[15] The basic nitrogen of the piperidine ring is often crucial for forming a key salt bridge interaction within the sigma receptor binding pocket (specifically with residue Glu172 in σ₁R), which is a primary determinant of high-affinity binding.[14][15] The development of selective sigma receptor ligands often involves modifying the substituents on the piperidine ring and the aromatic system it is connected to.[13][16]

Conclusion

While this compound is not a therapeutic agent itself, it is a high-value synthetic intermediate that provides a robust and versatile framework for drug discovery. The evidence strongly supports its utility in generating potent agonists for GPR119 , a primary target for T2DM, as exemplified by the clinical candidate BMS-903452. Furthermore, its application as a scaffold for metalloproteinase inhibitors highlights its potential in developing treatments for inflammatory diseases and cancer. The prevalence of its core motifs in ligands for other important target classes, such as HDACs and sigma receptors , underscores the broader significance of this chemical architecture in medicinal chemistry. This guide provides the foundational knowledge and experimental framework for researchers looking to leverage this scaffold in their own drug development programs.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

QuickZyme Biosciences. (n.d.). QuickZyme Human MMP-9 activity assay. Retrieved from [Link]

- Khan, S., et al. (2018). Deciphering G-Protein-Coupled Receptor 119 Agonists as Promising Strategy against Type 2 Diabetes Using Systems Biology Approach. ACS Omega.

- Zheng, L., et al. (2021). Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. Signal Transduction and Targeted Therapy.

- Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry.

- Semple, G., et al. (2015). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.

- Shukla, K., et al. (2023).

- Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology.

- Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry.

- Wang, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology.

- Ma, H., et al. (2021). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. Molecules.

- Hassing, H. A., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology.

- Sahnoun, S., et al. (2022). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry.

-

Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]

-